molecular formula C12H19NO3 B15092382 {3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol

{3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol

Cat. No.: B15092382
M. Wt: 225.28 g/mol
InChI Key: NMMRHXLPCQEKCH-UHFFFAOYSA-N
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Description

{3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol is an organic compound with the molecular formula C12H19NO3 This compound is known for its unique structure, which includes a dimethylamino group, an ethoxy group, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol typically involves a multi-step process. One common method starts with the reaction of 4-methoxybenzaldehyde with 2-(dimethylamino)ethanol in the presence of a base to form the intermediate 4-(2-(dimethylamino)ethoxy)-3-methoxybenzaldehyde. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key factors include the choice of solvents, reaction temperatures, and purification methods to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

{3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

{3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • {3-[2-(Dimethylamino)ethoxy]-4-methylbenzoic acid}
  • {3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline}
  • {3-[2-(Dimethylamino)ethoxy]-4-methoxybenzaldehyde}

Uniqueness

{3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]methanol

InChI

InChI=1S/C12H19NO3/c1-13(2)6-7-16-12-8-10(9-14)4-5-11(12)15-3/h4-5,8,14H,6-7,9H2,1-3H3

InChI Key

NMMRHXLPCQEKCH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=C(C=CC(=C1)CO)OC

Origin of Product

United States

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